Cas no 124806-66-2 (1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-)
124806-66-2 structure
Product Name:1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-
CAS-nummer:124806-66-2
MF:C33H25N7
MW:519.598505735397
CID:1216148
PubChem ID:14987335
Update Time:2025-04-20
1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-
- 5-[2-[4-(azidomethyl)phenyl]phenyl]-1-trityltetrazole
- XNDCMKLLHJBRMO-UHFFFAOYSA-N
- DTXSID00566595
- 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
- 124806-66-2
- 5-[4'-(Azidomethyl)biphenyl-2-yl]-N-trityltetrazole
-
- Inchi: 1S/C33H25N7/c34-37-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-38-39-40(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2
- InChI-sleutel: XNDCMKLLHJBRMO-UHFFFAOYSA-N
- LACHT: N1(C(C2=CC=CC=C2C2C=CC(CN=[N+]=[N-])=CC=2)=NN=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 519.21714383g/mol
- Monoisotopische massa: 519.21714383g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 8
- Complexiteit: 771
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.5
- Topologisch pooloppervlak: 58Ų
1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)- Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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